N-Methylcyclohexanamine-d3
Description
N-Methylcyclohexanamine-d3 is a deuterated analog of N-methylcyclohexanamine, where three hydrogen atoms (likely on the methyl group) are replaced with deuterium isotopes. This substitution enhances its utility in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where deuterium labeling aids in tracking molecular behavior and metabolic pathways. The deuterium substitution reduces metabolic degradation rates compared to non-deuterated analogs, making it valuable in pharmacokinetic and mechanistic studies .
Properties
Molecular Formula |
C₇H₁₂D₃N |
|---|---|
Molecular Weight |
116.22 |
Synonyms |
(Methylamino)cyclohexane-d3; Cyclohexylmethylamine-d3; Methylcyclohexylamine-d3; N-Cyclohexyl-N-methylamine-d3; N-Cyclohexylmethylamine-d3; N-Methyl-N-cyclohexylamine-d3; N-Methylcyclohexanamine-d3; N-Methylcyclohexylamine-d3; NSC 434-d3; SC 79B-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between N-Methylcyclohexanamine-d3 and related compounds:
Key Observations:
- Lipophilicity : Methyldicyclohexylamine (two cyclohexyl groups) is more lipophilic than this compound, impacting solubility and membrane permeability .
- Aromaticity : N-Benzylcyclohexylamine HCl introduces a benzyl group, enabling π-π interactions absent in the deuterated compound .
- Volatility : N,N-Dimethylcyclohexylamine’s lower molecular weight and dual methyl groups enhance volatility, contrasting with the deuterated compound’s isotopic stability .
- Salt Forms : Hydrochloride salts (e.g., N-Benzylcyclohexylamine HCl) improve stability and solubility for pharmaceutical applications compared to free bases .
Isotopic Effects and Stability
Deuterium substitution in this compound confers a kinetic isotope effect (KIE), slowing metabolic oxidation and extending its half-life in biological systems. This contrasts with non-deuterated analogs like N,N-Dimethylcyclohexylamine, which undergo faster enzymatic degradation. Storage conditions for deuterated compounds often align with their non-deuterated counterparts (e.g., -20°C for salts), but isotopic purity must be monitored to prevent hydrogen-deuterium exchange .
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